4-(1-methyl-1H-indol-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide
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Overview
Description
4-(1-methyl-1H-indol-3-yl)-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]butanamide is a complex organic compound that features both indole and triazolopyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-indol-3-yl)-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]butanamide typically involves multi-step organic reactions. The initial step often includes the formation of the indole ring, followed by the introduction of the triazolopyridine moiety. Key reagents and conditions may include:
Indole Formation: Starting from aniline derivatives, cyclization reactions are employed to form the indole ring.
Triazolopyridine Introduction: Utilizing triazole and pyridine derivatives, coupling reactions are performed under controlled conditions.
Final Coupling: The butanamide linkage is introduced through amide bond formation, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-indol-3-yl)-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole and triazolopyridine rings.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole and triazolopyridine derivatives.
Scientific Research Applications
4-(1-methyl-1H-indol-3-yl)-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-indol-3-yl)-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]butanamide involves interaction with specific molecular targets. The indole and triazolopyridine moieties can bind to enzymes or receptors, modulating their activity. Pathways involved may include inhibition of specific kinases or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-methyl-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)butanamide
- 4-(1-methyl-1H-indol-3-yl)-N-(triazol-3-ylmethyl)butanamide
Uniqueness
4-(1-methyl-1H-indol-3-yl)-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]butanamide is unique due to the presence of both indole and triazolopyridine moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C20H21N5O |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-(1-methylindol-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide |
InChI |
InChI=1S/C20H21N5O/c1-24-14-15(16-8-2-3-9-17(16)24)7-6-11-20(26)21-13-19-23-22-18-10-4-5-12-25(18)19/h2-5,8-10,12,14H,6-7,11,13H2,1H3,(H,21,26) |
InChI Key |
GEMRZCBBKDJZPH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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